molecular formula C38H24S2 B13437519 4,10-Bis(2-naphthalenylthio)-chrysene

4,10-Bis(2-naphthalenylthio)-chrysene

Cat. No.: B13437519
M. Wt: 544.7 g/mol
InChI Key: DMDTXTYUSMFBRU-UHFFFAOYSA-N
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Description

4,10-Bis(2-naphthalenylthio)-chrysene is a useful research compound. Its molecular formula is C38H24S2 and its molecular weight is 544.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C38H24S2

Molecular Weight

544.7 g/mol

IUPAC Name

4,10-bis(naphthalen-2-ylsulfanyl)chrysene

InChI

InChI=1S/C38H24S2/c1-3-9-29-23-31(19-15-25(29)7-1)39-35-13-5-11-27-17-22-34-33(37(27)35)21-18-28-12-6-14-36(38(28)34)40-32-20-16-26-8-2-4-10-30(26)24-32/h1-24H

InChI Key

DMDTXTYUSMFBRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=C3C5=C(C=C4)C6=C(C=CC=C6SC7=CC8=CC=CC=C8C=C7)C=C5

Origin of Product

United States

Biological Activity

4,10-Bis(2-naphthalenylthio)-chrysene is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Preparation of Intermediate Compounds : The synthesis begins with the formation of naphthalene derivatives through electrophilic substitution reactions.
  • Coupling Reaction : The intermediates are then coupled with chrysene derivatives via thioetherification.
  • Purification : The final product is purified using chromatographic techniques to obtain high purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells.
  • Mechanism of Action : It is believed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation signaling pathways.

Antioxidant Activity

The compound also displays notable antioxidant properties. In various assays, it has been shown to scavenge free radicals effectively:

  • DPPH Assay : The DPPH radical scavenging activity was measured, showing a strong correlation between concentration and antioxidant capacity.
  • Cellular Studies : In cellular models, it reduced oxidative stress markers significantly.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerIC50 (μM)Low micromolar
AntioxidantDPPH ScavengingHigh scavenging activity
Apoptosis InductionCaspase ActivationIncreased caspase activity

Case Study 1: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Cell Viability : A reduction in cell viability by approximately 70% after 48 hours of treatment.
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in early and late apoptotic cells.

Case Study 2: Lung Cancer Models

In another investigation using A549 lung cancer cells:

  • Caspase Activation : The compound significantly activated caspase-3 and caspase-9 pathways.
  • Oxidative Stress Reduction : It was observed to lower reactive oxygen species (ROS) levels in treated cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Through mitochondrial pathway activation leading to caspase cascade.
  • Antioxidant Defense : By enhancing cellular antioxidant enzymes and reducing oxidative damage.
  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells, thereby inhibiting proliferation.

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